molecular formula C13H15FN4 B2803136 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile CAS No. 338422-34-7

3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile

Cat. No.: B2803136
CAS No.: 338422-34-7
M. Wt: 246.289
InChI Key: ACRCBHGQGICMJH-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile is a chemical compound with the molecular formula C13H15FN4 and a molecular weight of 246.28 g/mol . This compound is of interest due to its unique structure, which includes a fluorophenyl group and a piperazine ring, making it a valuable molecule in various fields of scientific research.

Preparation Methods

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile typically involves the reaction of 4-(4-fluorophenyl)piperazine with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The fluorophenyl group and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an inhibitor or modulator of specific biological processes .

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-3-iminopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4/c14-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRCBHGQGICMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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